

# An In-depth Technical Guide to Salbutamol Impurity C: From Synthesis to Control

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## Compound of Interest

Compound Name:	4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol
CAS No.:	18910-68-4
Cat. No.:	B582836

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## Introduction: The Imperative of Purity in Pharmaceutical Manufacturing

Salbutamol (also known as Albuterol) is a cornerstone of respiratory therapy, acting as a short-acting  $\beta_2$ -adrenergic receptor agonist to provide rapid bronchodilation in conditions like asthma and chronic obstructive pulmonary disease (COPD). The efficacy and safety of such a widely-used active pharmaceutical ingredient (API) are contingent not only on its intrinsic activity but also on its purity. The control of impurities—unwanted chemical entities that can arise during synthesis or degradation—is a critical mandate in drug development and manufacturing. These impurities can potentially impact the drug's stability, efficacy, and, most importantly, patient safety.

This technical guide provides a comprehensive overview of Salbutamol Impurity C, a specified impurity in the European Pharmacopoeia (Ph. Eur.). We will delve into its chemical identity, its origin as a process-related impurity, the definitive analytical methodologies for its quantification, and the stringent regulatory standards that govern its presence in the final drug substance. This

document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of Salbutamol.

## Section 1: Physicochemical Profile of Salbutamol Impurity C

Salbutamol Impurity C is structurally very similar to the parent drug, differing by the substitution of a methyl group for the hydroxymethyl group on the phenyl ring. This seemingly minor change underscores the importance of precise synthetic control. It is also known by several synonyms across different pharmacopoeias, including Albuterol USP Related Compound A.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Core Physicochemical and Regulatory Data for Salbutamol Impurity C

Parameter	Data	References
IUPAC Name	(1RS)-2-[(1,1-dimethylethylamino)-1-(4-hydroxy-3-methylphenyl)ethanol	<a href="#">[1]</a>
Synonyms	Albuterol Related Compound A (USP), 3-Dehydroxy Salbutamol	<a href="#">[1]</a> <a href="#">[4]</a>
CAS Number	18910-68-4	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Chemical Formula	C <sub>13</sub> H <sub>21</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>

| Molecular Weight | 223.31 g/mol [\[4\]](#) |

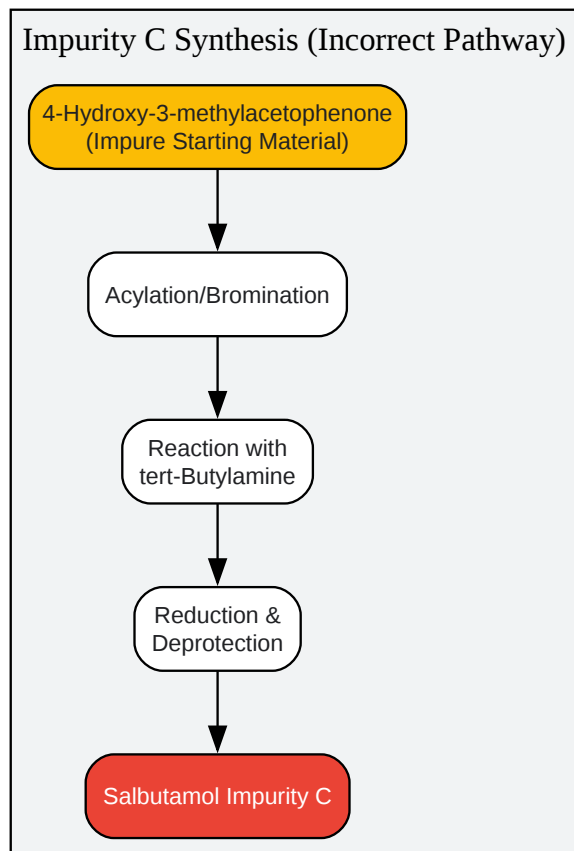
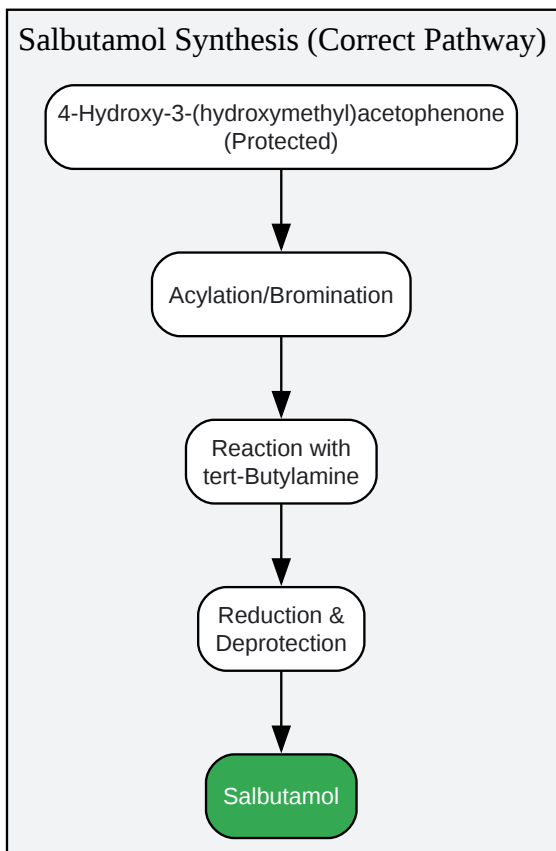
## Section 2: Genesis of a Process-Related Impurity

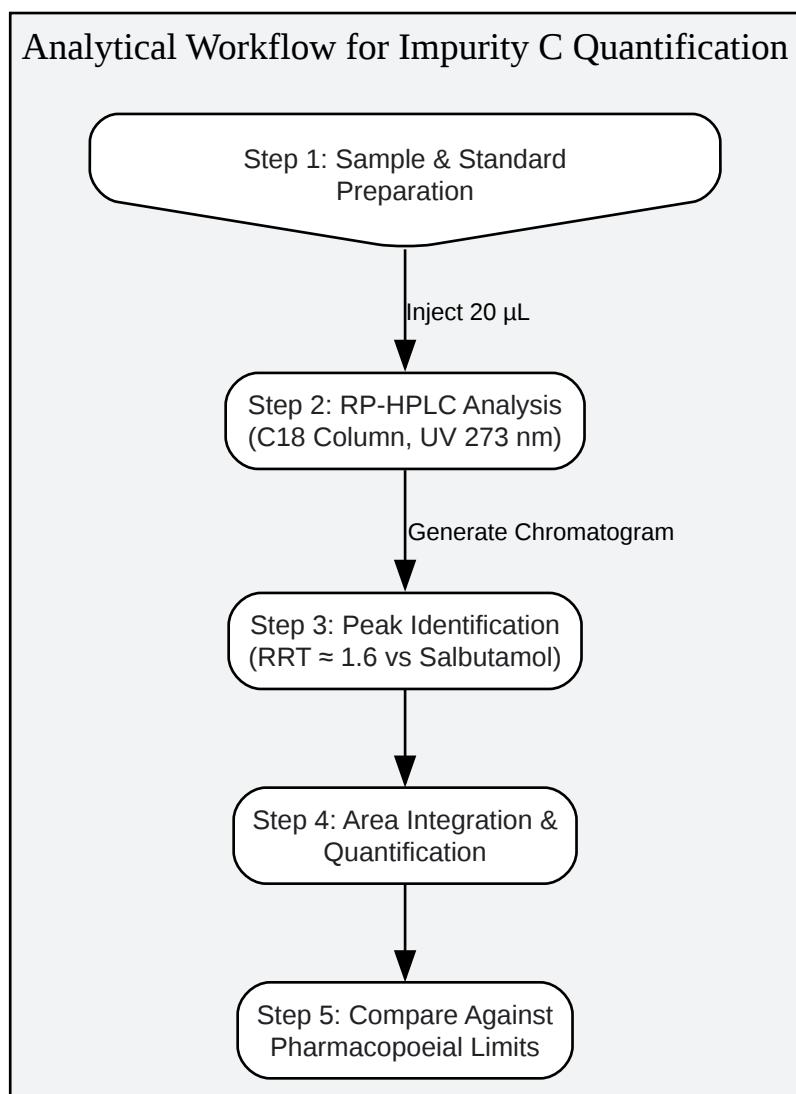
The presence of Salbutamol Impurity C is a direct consequence of the synthetic route employed for the API. It is not a degradation product but a process-related impurity. Its formation is almost invariably traced back to the presence of an impure starting material.

The primary synthesis of Salbutamol involves the acylation of a protected phenol, followed by bromination, reaction with tert-butylamine, and subsequent reduction and deprotection steps.

The key intermediate is a derivative of 4-hydroxy-3-(hydroxymethyl)acetophenone. However, if the starting material is contaminated with, or is incorrectly substituted by, 4-hydroxy-3-methylacetophenone, the entire synthetic sequence will proceed to yield Salbutamol Impurity C alongside the intended API.

The causality is clear: the control of Impurity C begins with the rigorous qualification of the very first starting materials. Failure to control the purity at this initial stage makes downstream removal of Impurity C challenging due to its structural and chromatographic similarity to Salbutamol.





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## Sources

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